3-Bromo-4-hydroxy-8-trifluoromethylquinoline

Description

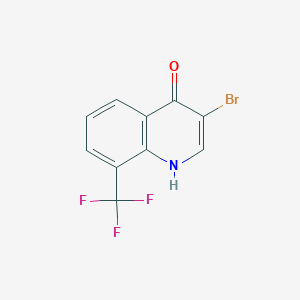

3-Bromo-4-hydroxy-8-trifluoromethylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3, a hydroxyl group at position 4, and a trifluoromethyl (-CF₃) group at position 8. The quinoline core (a fused benzene-pyridine system) provides a rigid aromatic scaffold, while the substituents modulate electronic, steric, and solubility properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-bromo-8-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-15-8-5(9(7)16)2-1-3-6(8)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVXMXIGZYUWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671091 | |

| Record name | 3-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854778-26-0 | |

| Record name | 3-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Bromo-4-hydroxy-8-trifluoromethylquinoline is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H5BrF3NO, with a molecular weight of approximately 292.05 g/mol. The presence of the bromine atom, hydroxyl group, and trifluoromethyl group significantly influences its chemical behavior and biological interactions.

Research indicates that quinoline derivatives often interact with various enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 4 to 16 µg/mL, indicating potent activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the growth of several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are reported to be around 10 µM, suggesting a promising potential for anticancer drug development.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10 | Breast Cancer |

| A549 | 12 | Lung Cancer |

| HeLa | 15 | Cervical Cancer |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinoline derivatives, including this compound. The results indicated a strong bactericidal effect against resistant strains of S. aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

- Cytotoxicity Against Cancer Cells : In a study published in Cancer Letters, researchers explored the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-hydroxy-8-trifluoromethylquinoline has been studied for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Quinoline derivatives have demonstrated significant antibacterial properties. Research indicates that this compound inhibits essential biochemical pathways in microorganisms, such as cell wall synthesis and protein synthesis, making it effective against various bacterial strains .

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. Its ability to modulate signaling pathways involved in cell proliferation suggests its potential as a therapeutic agent in cancer treatment .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Suzuki–Miyaura Cross-Coupling Reactions : This compound can be used as a reagent in cross-coupling reactions to synthesize more complex organic molecules.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, allowing for the formation of diverse derivatives with tailored properties.

The following table summarizes the biological activities associated with this compound:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibits cell wall synthesis | |

| Anticancer | Induces apoptosis via caspase activation | |

| Enzyme Inhibition | Targets specific enzymes in metabolic pathways |

Antimicrobial Efficacy

In a comparative study evaluating various quinoline derivatives, this compound exhibited significant antibacterial activity against multiple strains of bacteria. The structure was found to enhance its binding affinity to bacterial targets, leading to effective inhibition of growth .

Anticancer Potential

A preclinical study investigated the effects of this compound on different cancer cell lines. Results indicated that it induced apoptosis through caspase pathways activation, suggesting its potential role as an anticancer agent .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively reduced enzyme activity at low micromolar concentrations. This inhibition was linked to structural features that allow strong interactions with enzyme active sites.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table compares substituent patterns and key properties of analogous compounds:

Key Observations :

- Trifluoromethyl vs. Fluorine/Methyl : The -CF₃ group (electron-withdrawing) increases resistance to oxidative metabolism compared to -F or -CH₃ .

- Hydroxyl Group: The -OH at position 4 enables hydrogen bonding, improving solubility but reducing membrane permeability compared to halogenated analogs (e.g., 3-Bromo-4-chloro-8-methylquinoline) .

- Positional Effects: Trifluoromethyl at position 8 (target compound) vs. position 2 (4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline) alters steric interactions in protein binding .

Market and Production Insights

- Cost Drivers: Trifluoromethyl-containing compounds (e.g., target compound) require specialized fluorination techniques, increasing production costs compared to non-fluorinated analogs ().

- Global Capacity: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) has established production in China and Europe, suggesting similar geographic trends for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.